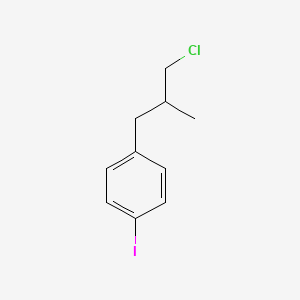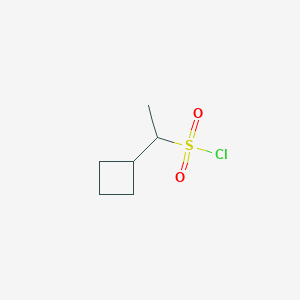
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone, typically involves the cyclization of 1,2-diketones with aldehydes and amines under acidic or basic conditions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the microwave-assisted synthesis, which provides high yields and shorter reaction times .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as zinc chloride (ZnCl2) or nickel complexes are used to facilitate the cyclization process . The use of solvent-free conditions and recyclable catalysts is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-substituted imidazoles, imidazole N-oxides, and imidazolines .
Applications De Recherche Scientifique
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone can be compared with other imidazole derivatives such as:
1-Methylimidazole: Known for its use in ionic liquids and as a ligand in coordination chemistry.
2-Methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4,5-Diphenylimidazole: Explored for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields .
Propriétés
Formule moléculaire |
C6H11N3OS |
|---|---|
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
ethyl-imino-(1-methylimidazol-2-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H11N3OS/c1-3-11(7,10)6-8-4-5-9(6)2/h4-5,7H,3H2,1-2H3 |
Clé InChI |
XYTZESBCXAPXQB-UHFFFAOYSA-N |
SMILES canonique |
CCS(=N)(=O)C1=NC=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


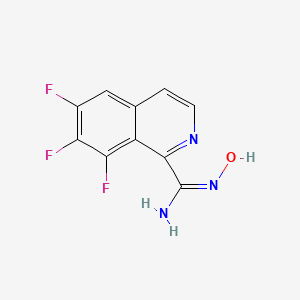
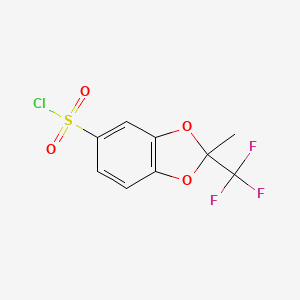

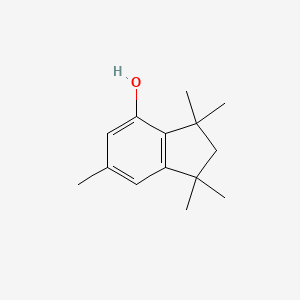
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)


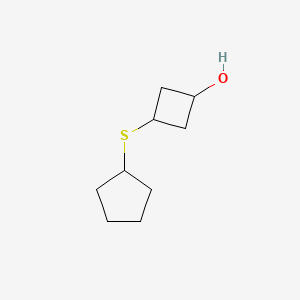
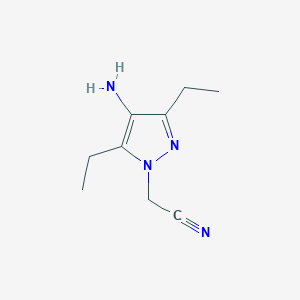
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
